![molecular formula C17H26N2O2 B11168408 3-[(2-methylpropanoyl)amino]-N,N-dipropylbenzamide](/img/structure/B11168408.png)
3-[(2-methylpropanoyl)amino]-N,N-dipropylbenzamide
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Overview
Description
3-(2-METHYLPROPANAMIDO)-N,N-DIPROPYLBENZAMIDE is an organic compound with a complex structure that includes both amide and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHYLPROPANAMIDO)-N,N-DIPROPYLBENZAMIDE typically involves the reaction of 2-methylpropanamide with N,N-dipropylbenzamide under specific conditions. One common method is the amidation reaction, where the amide bond is formed between the carboxyl group of 2-methylpropanamide and the amine group of N,N-dipropylbenzamide. This reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of 3-(2-METHYLPROPANAMIDO)-N,N-DIPROPYLBENZAMIDE may involve large-scale amidation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-METHYLPROPANAMIDO)-N,N-DIPROPYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups into amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitrobenzamides or halogenated benzamides.
Scientific Research Applications
3-(2-METHYLPROPANAMIDO)-N,N-DIPROPYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-METHYLPROPANAMIDO)-N,N-DIPROPYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
- (2′-S)-(1-(3′-Mercapto-2′-methylpropanamido)methyl)boronic acid
Uniqueness
3-(2-METHYLPROPANAMIDO)-N,N-DIPROPYLBENZAMIDE is unique due to its specific combination of amide and benzamide functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals.
Properties
Molecular Formula |
C17H26N2O2 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(2-methylpropanoylamino)-N,N-dipropylbenzamide |
InChI |
InChI=1S/C17H26N2O2/c1-5-10-19(11-6-2)17(21)14-8-7-9-15(12-14)18-16(20)13(3)4/h7-9,12-13H,5-6,10-11H2,1-4H3,(H,18,20) |
InChI Key |
UNURVPKSWFPLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC=C1)NC(=O)C(C)C |
Origin of Product |
United States |
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